8-Bromo-7-fluoroquinoline-2-carboxylic acid
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Overview
Description
8-Bromo-7-fluoroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 and a molecular weight of 270.05 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 8-Bromo-7-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to introduce the bromo and fluoro substituents at the desired positions on the quinoline ring . Industrial production methods may involve optimized reaction conditions and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
8-Bromo-7-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-7-fluoroquinoline-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
8-Bromo-7-fluoroquinoline-2-carboxylic acid can be compared with other similar compounds, such as:
7-Bromo-8-fluoroquinoline-2-carboxylic acid: This compound has the bromo and fluoro substituents at different positions on the quinoline ring, which may result in different biological activities and properties.
8-Fluoroquinoline-2-carboxylic acid: Lacking the bromo substituent, this compound may have different reactivity and applications.
7-Fluoroquinoline-2-carboxylic acid: Similar to the previous compound but with the fluoro substituent at a different position, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
8-Bromo-7-fluoroquinoline-2-carboxylic acid is a notable derivative of quinoline, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, case studies, and comparative analyses with similar compounds.
The molecular formula for this compound is C10H6BrFNO2. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological activity. These halogen atoms can significantly influence the compound's interactions with various biological targets, such as enzymes and receptors.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound is studied for its potential as an enzyme inhibitor , particularly in the context of cancer therapy. The mechanism involves:
- Inhibition of Kinases : It may inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Receptor Binding : The compound can bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : It has shown potential in inhibiting cancer cell growth.
- Antibacterial Activity : The compound may possess properties that inhibit bacterial growth.
- Antimalarial Effects : Similar quinoline derivatives are known for their efficacy against malaria parasites.
In Vitro Studies
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Cytotoxicity Assays : In studies involving human cancer cell lines, this compound displayed significant cytotoxic effects. For instance, it was tested against MCF-7 (breast cancer) cells, showing an IC50 value indicative of effective inhibition at low concentrations.
Cell Line IC50 (µM) MCF-7 168.78 T-24 257.87 - Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with the compound resulted in G1 phase arrest in MCF-7 cells, indicating a disruption in the cell cycle necessary for proliferation.
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Apoptosis Induction : The compound induced apoptosis in treated cells, with a higher percentage of late apoptotic cells compared to controls.
Viability Metric Control (%) Compound (%) Intact Cells 98.48 97.83 Early Apoptosis 0.08 0.10 Late Apoptosis 0.68 0.81 Total Death 1.52 2.16
Comparative Studies
Comparative analysis with other quinoline derivatives reveals unique properties attributed to the bromine and fluorine substituents:
Compound | Anticancer Activity (%) |
---|---|
This compound | Moderate to High |
8-Fluoroquinoline-2-carboxylic acid | Low |
7-Bromoquinoline-2-carboxylic acid | Moderate |
Case Studies
- Aurora Kinase Inhibition : A related study highlighted that compounds similar to 8-Bromo-7-fluoroquinoline derivatives exhibited selective inhibition of Aurora A kinase, crucial for cancer cell cycle regulation. This suggests that structural modifications can enhance selectivity and potency against specific targets.
- Antibacterial Activity : In a study assessing various quinoline derivatives, it was found that those containing halogen substitutions demonstrated improved antibacterial properties compared to their non-substituted counterparts.
Properties
IUPAC Name |
8-bromo-7-fluoroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-6(12)3-1-5-2-4-7(10(14)15)13-9(5)8/h1-4H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPPCYRSMPNLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.